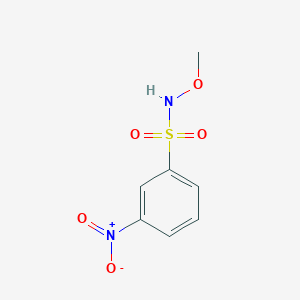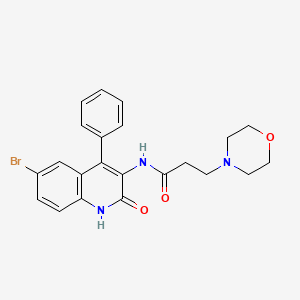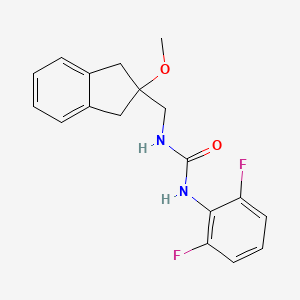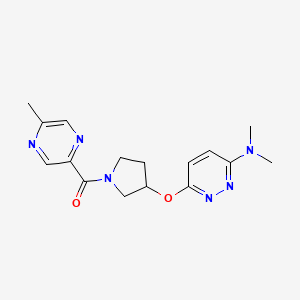
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide, also known as TPQC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. TPQC is a quinoxaline derivative that has shown promising results in scientific research, specifically in the areas of cancer treatment, neuroprotection, and drug discovery.
Mecanismo De Acción
Target of Action
The primary target of the compound, also known as N-[oxan-4-yl(thiophen-2-yl)methyl]quinoxaline-6-carboxamide, is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic agents for the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .
Mode of Action
The compound acts as a selective KOR antagonist . It binds to the KOR, blocking the receptor and preventing its activation by endogenous ligands. This action inhibits the downstream signaling pathways triggered by KOR activation .
Biochemical Pathways
The blockade of KORs affects various biochemical pathways. It can inhibit the release of prolactin and modulate pain responses, as evidenced by its potent effects in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia .
Pharmacokinetics
The compound exhibits good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability, ensuring that the compound reaches its target site in the body effectively .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of KOR-mediated signaling pathways. This results in the modulation of various physiological responses, such as the secretion of prolactin and pain responses . The compound has shown potent effects in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide has several advantages for lab experiments. N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide is relatively easy to synthesize, and it can be obtained in high yield and purity. N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide is also stable under specific conditions, making it suitable for long-term storage and use. However, N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide has some limitations, including its potential toxicity and limited solubility in certain solvents. These limitations must be taken into consideration when using N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide in lab experiments.
Direcciones Futuras
There are several future directions for N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide research. One potential direction is the development of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide-based therapies for cancer treatment. N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide could also be used as a tool for drug discovery, to identify new drug targets and pathways. Additionally, further research is needed to fully understand the mechanism of action of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide and its potential applications in neuroprotection and other areas of scientific research.
Métodos De Síntesis
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide involves the use of tetrahydro-2H-pyran-4-yl, thiophen-2-yl, and quinoxaline-6-carboxamide. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the formation of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide has been extensively studied for its potential applications in scientific research. N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide has been shown to have anti-cancer properties, specifically in breast cancer, through the inhibition of cancer cell proliferation and induction of apoptosis. N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide has also been found to have neuroprotective effects, protecting neurons from oxidative stress and reducing neuroinflammation. Additionally, N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide has shown potential as a drug discovery tool, as it can be used to identify new drug targets and pathways.
Propiedades
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(14-3-4-15-16(12-14)21-8-7-20-15)22-18(17-2-1-11-25-17)13-5-9-24-10-6-13/h1-4,7-8,11-13,18H,5-6,9-10H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFBYXDFLJZZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2358409.png)


![Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2358413.png)
![(3-Methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2358414.png)
![N-[3-[(4-methoxyphenyl)-pyrrolidin-1-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2358416.png)





![2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide](/img/structure/B2358428.png)
![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate](/img/structure/B2358430.png)
